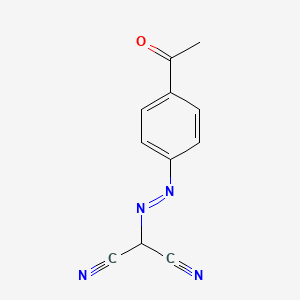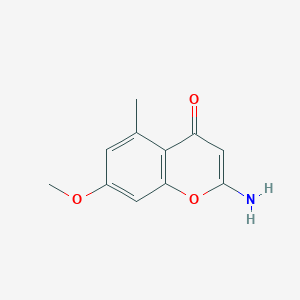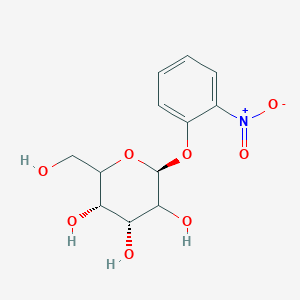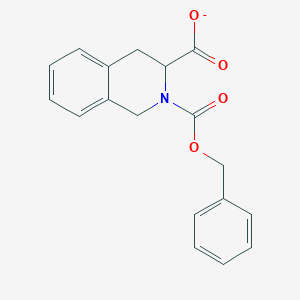
2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Tic-OH: This compound is known for its unique chemical structure and properties, making it a subject of interest in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The preparation of Z-Tic-OH involves specific synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to facilitate the rapid, quantitative separation of compounds from each other and from other constituents of complex mixtures . The synthesis typically involves the reaction of titanium and carbon to form titanium carbide (TiC), which is then further processed to obtain Z-Tic-OH .
Industrial Production Methods: : Industrial production of Z-Tic-OH often employs advanced techniques such as carbothermal reduction and direct reaction methods. These methods ensure the efficient and large-scale production of the compound, making it suitable for various industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: : Z-Tic-OH undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: : Common reagents used in the reactions involving Z-Tic-OH include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: : The major products formed from the reactions of Z-Tic-OH depend on the specific reagents and conditions used. These products are typically characterized using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy .
Applications De Recherche Scientifique
Chemistry: : In chemistry, Z-Tic-OH is used as a reagent in various synthetic processes. Its unique properties make it valuable for developing new compounds and materials.
Biology: : In biological research, Z-Tic-OH is studied for its potential effects on cellular processes and molecular interactions. It is used in experiments to understand its role in biological systems and its potential therapeutic applications.
Medicine: : In medicine, Z-Tic-OH is explored for its potential use in drug development and delivery. Its ability to interact with specific molecular targets makes it a promising candidate for developing new treatments.
Industry: : In the industrial sector, Z-Tic-OH is used in the production of advanced materials and coatings. Its properties, such as high hardness and chemical stability, make it suitable for various industrial applications .
Mécanisme D'action
Mechanism of Action: : The mechanism by which Z-Tic-OH exerts its effects involves its interaction with specific molecular targets and pathways. These interactions lead to changes in cellular processes and molecular functions, contributing to its observed effects .
Molecular Targets and Pathways: : Z-Tic-OH targets specific proteins and enzymes in biological systems, modulating their activity and influencing various cellular pathways. These interactions are crucial for understanding its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: : Z-Tic-OH is compared with other similar compounds, such as titanium carbonitride (TiCxN1-x) and aluminium oxide-silicon carbide (Al2O3-SiC) composites. These compounds share some properties with Z-Tic-OH but also exhibit unique characteristics that differentiate them .
List of Similar Compounds
- Titanium carbonitride (TiCxN1-x)
- Aluminium oxide-silicon carbide (Al2O3-SiC)
- Zolpidem
- Zaleplon
- Eszopiclone
Z-Tic-OH’s unique properties and applications make it a valuable compound in various fields of research and industry. Its potential for further development and exploration continues to drive scientific interest and innovation.
Propriétés
Formule moléculaire |
C18H16NO4- |
|---|---|
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C18H17NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/p-1 |
Clé InChI |
YWVQGUBCAUFBCP-UHFFFAOYSA-M |
SMILES canonique |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


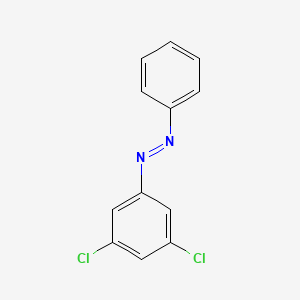


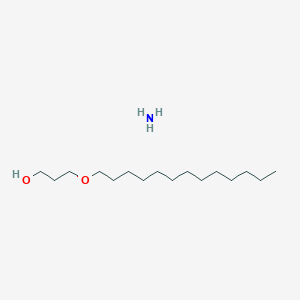
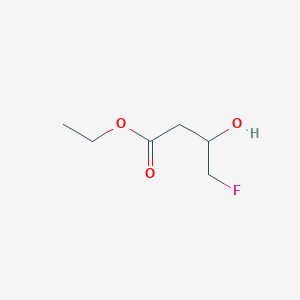
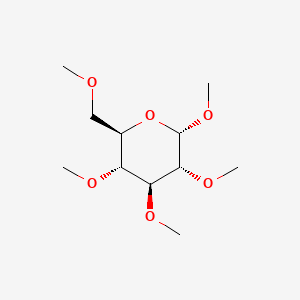
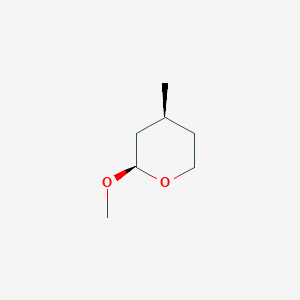
![O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14755452.png)
![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)
![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)

